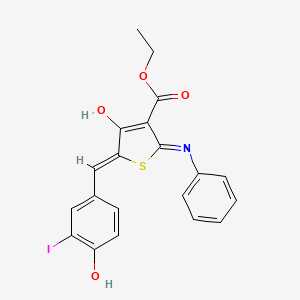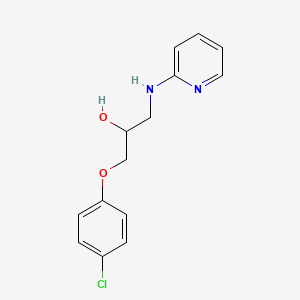
1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol (CPA) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the beta-adrenergic receptor, which is involved in the regulation of various physiological processes such as heart rate, blood pressure, and metabolism.
Mecanismo De Acción
1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol acts as a competitive antagonist of the beta-adrenergic receptor. It binds to the receptor and prevents the binding of endogenous ligands such as adrenaline and noradrenaline. By blocking the beta-adrenergic receptor, 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol inhibits the downstream signaling pathways that are activated by the receptor. This leads to a decrease in heart rate, blood pressure, and metabolic rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol are primarily related to its action on the beta-adrenergic receptor. By blocking the receptor, 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol reduces the activity of the sympathetic nervous system, which is responsible for the fight-or-flight response. This leads to a decrease in heart rate, blood pressure, and metabolic rate. In addition, 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol has been shown to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol in lab experiments is its selectivity for the beta-adrenergic receptor. This allows researchers to investigate the specific role of this receptor in various physiological processes. However, one of the limitations of using 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol is its relatively low potency compared to other beta-blockers. This means that higher concentrations of 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol may be required to achieve the desired effect.
Direcciones Futuras
There are several future directions for research involving 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol. One area of interest is the role of beta-adrenergic receptors in the development and progression of various diseases, such as heart failure and cancer. Another area of interest is the development of more potent and selective beta-blockers based on the structure of 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol. Finally, the use of 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol as a tool to investigate the role of beta-adrenergic receptors in the central nervous system is an area of ongoing research.
Conclusion:
In conclusion, 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the beta-adrenergic receptor and has been used as a tool to investigate the role of this receptor in various physiological processes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol have been discussed in this paper.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol involves several steps, including the reaction of 2-pyridinylamine with 1-bromo-4-chlorobenzene to form 1-(4-chlorophenyl)-2-pyridinylamine. This intermediate is then reacted with isopropyl chloroformate to form the corresponding carbamate. Finally, the carbamate is treated with sodium borohydride to produce 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol. The overall yield of the synthesis is around 60%.
Aplicaciones Científicas De Investigación
1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol has been widely used in scientific research as a tool to study the beta-adrenergic receptor. It has been shown to selectively block the beta-adrenergic receptor without affecting other receptors, such as the alpha-adrenergic receptor. This selectivity makes it a valuable tool to investigate the role of beta-adrenergic receptors in various physiological processes.
Propiedades
IUPAC Name |
1-(4-chlorophenoxy)-3-(pyridin-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-11-4-6-13(7-5-11)19-10-12(18)9-17-14-3-1-2-8-16-14/h1-8,12,18H,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAAOQGBIZDUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC(COC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenoxy)-3-(pyridin-2-ylamino)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


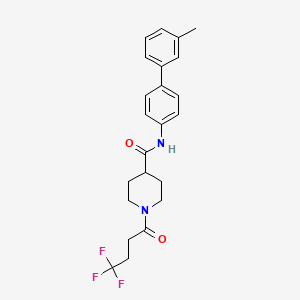
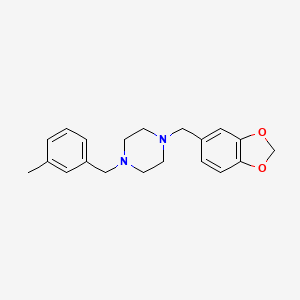
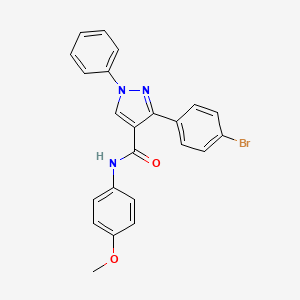
![N-{2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}benzamide](/img/structure/B6085908.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6085909.png)
![2-methyl-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6085910.png)
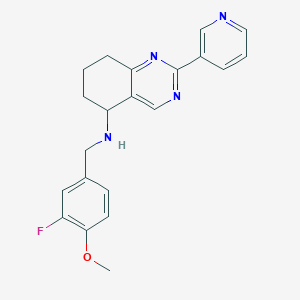
![methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B6085924.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]amino}nicotinamide](/img/structure/B6085930.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B6085936.png)
![4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6085955.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6085967.png)
